1,1-Difluoro-2,3-dihydro-1H-inden-5-amine
CAS No.:
Cat. No.: VC15742293
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9F2N |
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Molecular Weight | 169.17 g/mol |
IUPAC Name | 1,1-difluoro-2,3-dihydroinden-5-amine |
Standard InChI | InChI=1S/C9H9F2N/c10-9(11)4-3-6-5-7(12)1-2-8(6)9/h1-2,5H,3-4,12H2 |
Standard InChI Key | ROUOKQCEZGQIIF-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C2=C1C=C(C=C2)N)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a bicyclic system where a five-membered dihydroindene ring is fused to a benzene-like aromatic ring. Fluorine atoms occupy the 1-position of the saturated ring, while the amine group is located at the 5-position of the aromatic moiety . Key structural identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | 1,1-difluoro-2,3-dihydroinden-5-amine | |
Canonical SMILES | C1CC(C2=C1C=C(C=C2)N)(F)F | |
InChI Key | ROUOKQCEZGQIIF-UHFFFAOYSA-N | |
XLogP3 | 2.1 |
The fluorine atoms induce electronegativity effects that influence electron distribution, potentially enhancing metabolic stability and binding affinity in biological systems .
Stereochemical Considerations
While most commercial sources provide the racemic mixture, enantiomerically pure forms such as (S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine (CAS 916214-29-4) have been synthesized for targeted pharmacological studies . Chirality at the 1-position may critically affect interactions with asymmetric binding pockets in enzymes .
Synthesis and Optimization
Reaction Optimization
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Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve fluorination efficiency by stabilizing transition states.
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Catalysts: Palladium-based catalysts enhance amination selectivity, reducing byproducts.
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Temperature: Reactions typically proceed at 80–120°C, balancing kinetics and thermal decomposition risks .
Analytical Characterization
Spectroscopic Methods
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NMR: -NMR reveals coupling patterns between fluorine and adjacent protons (e.g., ) .
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Mass Spectrometry: ESI-MS shows a dominant [M+H]⁺ peak at m/z 170.08, consistent with the molecular formula .
Industrial and Regulatory Status
Regulatory Compliance
Future Directions
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